molecular formula C13H19N3 B1480826 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098010-53-6

6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1480826
CAS No.: 2098010-53-6
M. Wt: 217.31 g/mol
InChI Key: ISSBBRGZJRWABJ-UHFFFAOYSA-N
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Description

6-Cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic system is recognized as a potential non-classical isostere of the indole ring, a feature that can be exploited to improve the physicochemical properties of drug candidates, such as enhancing solubility in physiological media . The imidazo[1,2-b]pyrazole core is a privileged structure in pharmaceutical research, with derivatives demonstrating a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer effects . As a key synthetic intermediate, this compound serves as a versatile building block for further functionalization. Researchers can employ modern synthetic methodologies, including regioselective magnesiation or zincation using sterically hindered TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), to introduce a wide array of electrophiles at specific positions on the heterocyclic ring . This allows for the efficient generation of diverse compound libraries for structure-activity relationship (SAR) studies. The cyclohexyl and ethyl substituents on the core structure provide a defined chemical space for investigating interactions with biological targets and optimizing lead compounds. Applications: This reagent is primarily used in pharmaceutical R&D for the synthesis of novel bioactive molecules. Its applications include serving as a precursor for push-pull dyes and in the development of potential therapeutics targeting various diseases . Notice: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please handle all chemicals with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

6-cyclohexyl-1-ethylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-2-15-8-9-16-13(15)10-12(14-16)11-6-4-3-5-7-11/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSBBRGZJRWABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=CC(=N2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as α-glucosidase, which is crucial for carbohydrate digestion. The inhibition of α-glucosidase by this compound can help in controlling blood sugar levels, making it a potential candidate for diabetes treatment. Additionally, this compound interacts with proteins involved in cell signaling pathways, influencing various cellular processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory effects. Moreover, this compound affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, by binding to the active site of α-glucosidase, this compound prevents the enzyme from catalyzing the breakdown of carbohydrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods. It may undergo degradation in the presence of certain enzymes or under extreme conditions. Long-term exposure to this compound has been associated with sustained changes in cellular function, including prolonged inhibition of enzyme activity and persistent alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as improved glucose tolerance and reduced inflammation. At higher doses, it may cause toxic or adverse effects, including liver toxicity and disruption of normal metabolic processes. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound has been shown to affect the activity of enzymes involved in carbohydrate and lipid metabolism, leading to changes in metabolite levels and metabolic flux. For instance, by inhibiting α-glucosidase, it reduces the breakdown of carbohydrates, thereby influencing glucose levels in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, allowing it to reach its target sites within the cell. Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus. The localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. For example, the presence of specific functional groups on this compound can facilitate its transport to the nucleus, where it can interact with transcription factors and influence gene expression.

Biological Activity

6-Cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole (CAS No. 2098010-53-6) is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the imidazo[1,2-b]pyrazole class, which is known for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H16N4\text{C}_{13}\text{H}_{16}\text{N}_4

This structure enhances lipophilicity and electronic properties, which are crucial for its interaction with biological targets. The cyclohexyl and ethyl groups contribute to the compound's steric and electronic characteristics, potentially influencing its binding affinity to various receptors and enzymes.

The biological activity of imidazo[1,2-b]pyrazole derivatives is often attributed to their ability to interact with specific molecular targets. These compounds can modulate enzyme activity or receptor signaling pathways, leading to various biological effects. The unique substituents in this compound may enhance its binding capabilities and selectivity towards particular targets.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of imidazo[1,2-b]pyrazole derivatives. For instance, a study on a library of imidazo[1,2-b]pyrazole derivatives showed significant cytotoxicity against cancer cell lines such as MCF-7 (human breast cancer) and HL-60 (human promyelocytic leukemia). The compound exhibited an IC50 value of 0.183 μM against HL-60 cells, indicating potent activity .

Table 1: Cytotoxic Activity of Imidazo[1,2-b]pyrazole Derivatives

Compound IDCell LineIC50 (μM)
Compound 63HL-600.183
Compound 33MCF-71.24–3.79

Anti-inflammatory Activity

Imidazo[1,2-b]pyrazoles have also been explored for their anti-inflammatory properties. A review highlighted several derivatives that demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The presence of specific functional groups in the structure may enhance their efficacy in modulating inflammatory pathways .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been investigated extensively. Recent findings indicated that certain derivatives exhibited strong antibacterial activity against multi-drug resistant strains. For example, compounds synthesized from pyrazole scaffolds displayed MIC values as low as 0.25 µg/mL against specific bacterial strains .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)
Compound 21cMulti-drug resistant0.25
Compound 23hMulti-drug resistant0.25

Case Study 1: Anticancer Evaluation

In a focused study on the anticancer properties of imidazo[1,2-b]pyrazoles, researchers synthesized a series of compounds and evaluated their cytotoxic effects on various cancer cell lines using both 2D and 3D culture models. The results indicated that compounds with specific substitutions exhibited enhanced potency against HL-60 cells compared to others in the library .

Case Study 2: Anti-inflammatory Mechanisms

Another research effort aimed at understanding the anti-inflammatory mechanisms involved in imidazo[1,2-b]pyrazole derivatives revealed that these compounds could effectively inhibit NF-kB signaling pathways. This inhibition resulted in decreased expression levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Scientific Research Applications

Drug Discovery

6-Cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole serves as a promising scaffold for the development of novel pharmacological agents. Its derivatives have shown potential in various therapeutic areas, particularly in oncology and inflammation management. The unique structural features of this compound allow for modifications that can enhance its efficacy and selectivity against specific molecular targets involved in disease processes .

Anti-Cancer Activity

Research indicates that compounds within the imidazo[1,2-b]pyrazole family exhibit significant anti-cancer properties. For example, studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 and HL-60 at low concentrations (IC50 values ranging from 0.183 μM to 3.79 μM) . The mechanism often involves the modulation of signaling pathways that regulate cell proliferation and survival.

CompoundCell LineIC50 (μM)Mechanism
This compoundHL-600.183Apoptosis induction
Derivative AMCF-71.24Apoptosis induction
Derivative BHL-603.79Apoptosis induction

Anti-Inflammatory Properties

In addition to its anti-cancer effects, this compound has been investigated for its anti-inflammatory properties. Pyrazole-based compounds are known to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds suitable candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Other Biological Activities

The imidazo[1,2-b]pyrazole framework has also been associated with various other pharmacological activities:

  • Antimicrobial : Some derivatives exhibit activity against bacterial strains and may serve as potential antibiotics.
  • Antioxidant : Compounds in this class have shown promise in scavenging free radicals, which could be beneficial in oxidative stress-related conditions.
  • Neurological Effects : Research suggests potential applications in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound derivatives:

Case Study 1: Synthesis and Cytotoxicity Evaluation

A study synthesized a library of imidazo[1,2-b]pyrazoles and evaluated their cytotoxic effects on various cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers following treatment with specific derivatives .

Case Study 2: Structure-Activity Relationship Analysis

An investigation into the structure-activity relationships (SAR) revealed that modifications at specific positions on the imidazo[1,2-b]pyrazole ring significantly influenced cytotoxicity against cancer cells. This information is crucial for guiding future drug design efforts aimed at enhancing efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Imidazo[1,2-b]pyrazole derivatives exhibit distinct advantages over classical indole-based compounds. For example:

Compound Core Structure logD Aqueous Solubility Key Substituents Reference
Pruvanserin (Indole-based) Indole 2.3 Low Piperazine, fluorophenyl
Imidazo[1,2-b]pyrazole (4) Imidazo[1,2-b]pyrazole 1.5 High Piperazine, fluorophenyl
Target Compound Imidazo[1,2-b]pyrazole N/A* N/A* Cyclohexyl, ethyl

However, the imidazo[1,2-b]pyrazole core generally demonstrates reduced lipophilicity (logD) and enhanced solubility compared to indole, attributed to decreased π-π stacking and altered hydrogen-bonding capacity .

Structural Analogs and SAR

Key analogs highlight the impact of substituents:

Compound (Example) Substituents Properties/Activity Reference
Ethyl 6-methylsulfanyl-2-phenyl-... Methylsulfanyl, phenyl, ethyl Crystal packing via π-π interactions; enhanced thermal stability
1-(2-Chloroethyl)-6-cyclopropyl-... Chloroethyl, cyclopropyl Intermediate for anticancer agents; potential alkylating activity
IMPY Unsubstituted core DNA synthesis inhibition; clinical toxicity (hemolysis)

Ethyl at position 1 could reduce metabolic oxidation relative to chlorinated analogs .

Q & A

Q. What synthetic methodologies are most effective for constructing the imidazo[1,2-b]pyrazole core in 6-cyclohexyl-1-ethyl derivatives?

The imidazo[1,2-b]pyrazole scaffold is typically synthesized via cyclocondensation or cyclization reactions. For example, ethyl 6-methylsulfanyl derivatives are synthesized by reacting substituted pyrazole precursors with thiourea or thioamides under reflux conditions . Cyclization of α-haloketones with hydrazine derivatives is another common approach, as seen in the synthesis of imidazo[1,2-b]pyrazole-7-carboxylates . For cyclohexyl-substituted derivatives, introducing the cyclohexyl group early via alkylation or Suzuki coupling may optimize regioselectivity.

Q. How can researchers validate the structural integrity of 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole derivatives post-synthesis?

X-ray crystallography remains the gold standard for unambiguous structural confirmation. For instance, the crystal structure of ethyl 6-methylsulfanyl-2-phenyl derivatives was resolved using single-crystal X-ray diffraction, revealing bond lengths and angles consistent with imidazo[1,2-b]pyrazole systems . Complementary techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions (e.g., cyclohexyl proton splitting patterns).
  • HRMS : High-resolution mass spectrometry for molecular formula verification.
  • FT-IR : To detect functional groups like C-N stretches (~1,650 cm1^{-1}) .

Q. What experimental parameters influence the reproducibility of imidazo[1,2-b]pyrazole synthesis?

Key factors include:

  • Reaction temperature : Cyclization often requires precise thermal control (e.g., reflux in ethanol at 78°C) .
  • Catalyst selection : Transition metals (e.g., Pd for cross-couplings) or acids (e.g., HCl for cyclocondensation).
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of hydrophobic substituents like cyclohexyl groups .
  • Purification methods : Column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate pure products.

Advanced Research Questions

Q. How can computational chemistry aid in optimizing reaction pathways for novel imidazo[1,2-b]pyrazole derivatives?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, enabling rational design of cyclization pathways. For example, the Institute for Chemical Reaction Design and Discovery (ICReDD) uses reaction path search algorithms to identify energetically favorable routes, reducing trial-and-error experimentation . Molecular docking can also prioritize derivatives for synthesis by predicting binding affinities to biological targets (e.g., enzyme active sites).

Q. What strategies resolve contradictions in reported biological activities of imidazo[1,2-b]pyrazole analogs?

Discrepancies in bioactivity data often arise from:

  • Structural variations : Minor substituent changes (e.g., methyl vs. ethyl groups) alter pharmacokinetics.
  • Assay conditions : Standardize protocols (e.g., MIC values for antimicrobial activity) across studies.
  • Metabolic stability : Evaluate cytochrome P450 interactions via liver microsome assays to clarify false negatives . A meta-analysis of imidazo[1,2-b]pyrazole derivatives showed that electron-withdrawing groups (e.g., Cl, NO2_2) enhance antimicrobial potency, while bulky substituents (e.g., cyclohexyl) improve selectivity .

Q. How can researchers leverage structure-activity relationship (SAR) studies to improve the pharmacological profile of 6-cyclohexyl-1-ethyl derivatives?

Systematic SAR approaches include:

  • Substituent scanning : Replace the cyclohexyl group with smaller (cyclopropyl) or polar (pyridyl) moieties to assess steric and electronic effects.
  • Bioisosteric replacement : Swap the ethyl group with trifluoromethyl or vinyl to modulate lipophilicity .
  • Protease inhibition assays : Test derivatives against kinases or proteases to identify off-target effects. For example, imidazo[1,2-b]pyridazine-6-carboxamides showed enhanced solubility when the ethyl group was replaced with a hydrophilic amide .

Q. What advanced characterization techniques are critical for studying reaction intermediates in imidazo[1,2-b]pyrazole synthesis?

  • In-situ NMR or IR spectroscopy : Monitor real-time reaction progress (e.g., disappearance of starting materials).
  • Mass spectrometry (MS/MS) : Identify transient intermediates, such as azide or nitrene species in cycloadditions.
  • HPLC-MS coupling : Track byproduct formation during multi-step syntheses .

Methodological Best Practices

  • Data validation : Cross-reference experimental results with computational predictions (e.g., DFT-optimized geometries vs. crystallographic data) .
  • Open-source tools : Use platforms like CRYSTAL or Gaussian for reproducible quantum calculations.
  • Collaborative workflows : Integrate synthetic chemistry with bioassay teams to streamline lead optimization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole

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